molecular formula C15H13FN2O4 B12495085 1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12495085
M. Wt: 304.27 g/mol
InChI Key: HBSBBDSJLMYOQB-UHFFFAOYSA-N
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Description

1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorinated aromatic ring, a carbamoyl group, and a pyridine carboxylic acid moiety. Its distinct chemical properties make it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorinated Aromatic Intermediate: The starting material, 3-fluoro-4-methylbenzoic acid, undergoes a series of reactions to introduce the carbamoyl group.

    Coupling with Pyridine Derivative: The intermediate is then coupled with a pyridine derivative under specific conditions to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs. This can include the use of catalysts, improved reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets. The fluorinated aromatic ring and the carbamoyl group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds such as:

    3-Fluoro-4-methylbenzoic acid: Shares the fluorinated aromatic ring but lacks the pyridine and carbamoyl groups.

    Pyridine-3-carboxylic acid: Contains the pyridine carboxylic acid moiety but lacks the fluorinated aromatic ring and carbamoyl group.

    N-(3-Fluoro-4-methylphenyl)carbamoyl derivatives: Similar structure but with variations in the substituents on the aromatic ring or the carbamoyl group.

The uniqueness of 1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C15H13FN2O4

Molecular Weight

304.27 g/mol

IUPAC Name

1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13FN2O4/c1-9-2-4-11(6-12(9)16)17-13(19)8-18-7-10(15(21)22)3-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

HBSBBDSJLMYOQB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)F

Origin of Product

United States

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